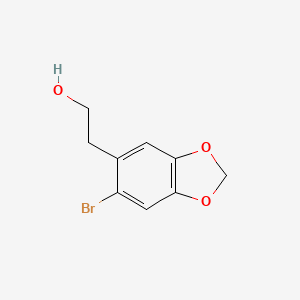
4-(Chloromethyl)nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)nonane is an organic compound with the molecular formula C10H21Cl It is a chlorinated derivative of nonane, where a chlorine atom is attached to the fourth carbon of the nonane chain
準備方法
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)nonane can be synthesized through several methods. One common approach involves the chloromethylation of nonane using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the chloromethylation reaction. The use of catalysts like zinc chloride or other Lewis acids is crucial for achieving high yields.
化学反応の分析
Types of Reactions
4-(Chloromethyl)nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted nonanes with various functional groups replacing the chlorine atom.
Oxidation: Products include 4-(Hydroxymethyl)nonane or 4-(Carboxymethyl)nonane.
Reduction: The major product is nonane.
科学的研究の応用
4-(Chloromethyl)nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals, polymers, and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-(Chloromethyl)nonane primarily involves its reactivity as a chlorinated alkane. The chlorine atom, being an electron-withdrawing group, makes the carbon it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where nucleophiles replace the chlorine atom. The pathways involved include the formation of a carbocation intermediate or a direct nucleophilic substitution mechanism.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)nonane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in nucleophilic substitution reactions.
4-(Hydroxymethyl)nonane: Contains a hydroxyl group instead of chlorine, making it more hydrophilic and reactive in oxidation reactions.
4-(Methoxymethyl)nonane: Contains a methoxy group, which affects its reactivity and solubility properties.
Uniqueness
4-(Chloromethyl)nonane is unique due to the presence of the chloromethyl group, which provides a balance between reactivity and stability. The chlorine atom is a good leaving group, making the compound versatile in various chemical transformations. Its relatively simple structure also makes it an ideal candidate for studying fundamental organic reactions.
特性
分子式 |
C10H21Cl |
|---|---|
分子量 |
176.72 g/mol |
IUPAC名 |
4-(chloromethyl)nonane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3 |
InChIキー |
XCUQACNJYLSDFO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


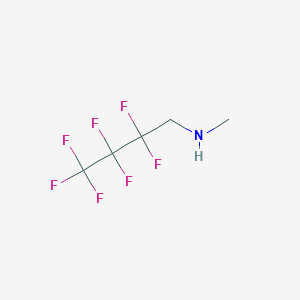

![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)
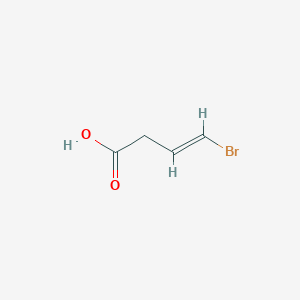
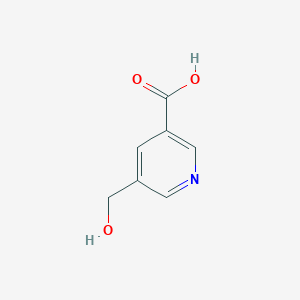
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
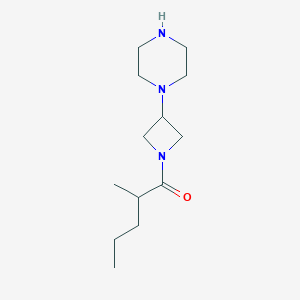
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)


